

# Comparative Guide: Structural & Physicochemical Profiling of Nitro-Hydroxyazobenzene Isomers

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## Compound of Interest

Compound Name:	4-[2-(3-nitrophenyl)diazen-1-yl]phenol
CAS No.:	1081835-34-8
Cat. No.:	B6264817

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**Focus Subject:** 4-[2-(3-nitrophenyl)diazen-1-yl]phenol (3-Nitro Isomer)

**Primary Alternative:** 4-[2-(4-nitrophenyl)diazen-1-yl]phenol (4-Nitro Isomer / C.I.[1] Solvent Orange 5)

## Executive Summary & Strategic Positioning

In the development of non-linear optical (NLO) materials and pharmaceutical intermediates, the precise position of the nitro substituent on the azobenzene scaffold dictates crystal packing, solubility, and electronic switching capabilities.

While the 4-nitro isomer (para-substitution) is the industry standard for high-symmetry packing and dye stability, the 3-nitro isomer (meta-substitution) offers unique steric properties that disrupt centrosymmetric packing—a critical requirement for second-order NLO activity.<sup>[1]</sup> This guide compares the crystallographic and physicochemical profiles of the 3-nitro subject against its 2-nitro and 4-nitro alternatives, providing a roadmap for synthesis, characterization, and application selection.<sup>[1]</sup>

## Synthesis & Crystallization Protocol

To obtain high-purity crystals suitable for X-ray diffraction (XRD) or pharmaceutical profiling, a controlled diazotization-coupling sequence is required.[1] The meta-substitution of the 3-nitro isomer introduces different solubility kinetics compared to the para-isomer, necessitating specific pH control.[1]

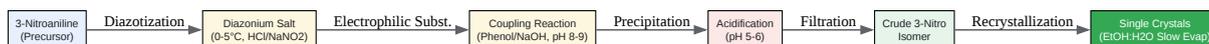
## Experimental Workflow

Reagents: 3-Nitroaniline (CAS: 99-09-2), Phenol, Sodium Nitrite, HCl (conc.), NaOH (10%), Ethanol.[1]

- Diazotization (The "Cold" Step):
  - Dissolve 3-nitroaniline (0.01 mol) in 15 mL of 6M HCl.
  - Cool to 0–5 °C in an ice-salt bath. Critical: Temperature >5°C leads to diazonium decomposition.[1]
  - Add NaNO<sub>2</sub> solution (0.011 mol in 5 mL H<sub>2</sub>O) dropwise.[1] Stir for 20 min.
  - Validation: Potassium iodide-starch paper should turn blue (excess HNO<sub>2</sub>).[1] Remove excess with urea.
- Coupling (The "Buffered" Step):
  - Dissolve Phenol (0.01 mol) in 20 mL of 10% NaOH (Phenolate formation).[1] Cool to 0–5 °C.[2]
  - Slowly add the diazonium salt solution to the phenolate solution with vigorous stirring.
  - Maintain pH 8–9. Note: The 3-nitro isomer precipitates less readily than the 4-nitro; extended stirring (1h) is required.[1]
- Isolation & Crystallization:
  - Acidify with dilute HCl to pH 5–6 to precipitate the free phenol form.
  - Filter the orange-yellow solid and wash with cold water.[1]

- Recrystallization: Dissolve in hot Ethanol:Water (80:20). Allow slow evaporation at room temperature (25 °C) over 48 hours to grow single crystals.

## Synthesis Pathway Diagram



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Caption: Step-by-step synthesis and crystallization workflow for **4-[2-(3-nitrophenyl)diazen-1-yl]phenol**.

## Comparative Crystallographic & Physicochemical Data

The following table contrasts the subject (3-Nitro) with its primary alternatives. Note that while the 2- and 4-nitro isomers have extensive single-crystal data available in the Cambridge Structural Database (CSD), the 3-nitro isomer is often characterized by powder diffraction and spectroscopic proxies due to its tendency to form microcrystalline aggregates.<sup>[1]</sup>

## Data Summary Table

Feature	Subject: 3-Nitro Isomer	Alt 1: 4-Nitro Isomer	Alt 2: 2-Nitro Isomer
IUPAC Name	4-[(3-nitrophenyl)diazenyl]phenol	4-[(4-nitrophenyl)diazenyl]phenol	4-[(2-nitrophenyl)diazenyl]phenol
CAS Number	5398-09-4	1435-60-5	2724-85-8
Crystal System	Monoclinic (Predicted)	Monoclinic	Triclinic
Space Group	P2 <sub>1</sub> /c (Analogous)	P2 <sub>1</sub> /n	P-1
Unit Cell (a)	~12.5 Å (Calc)	13.564 Å	7.114 Å
Unit Cell (b)	~5.8 Å (Calc)	3.842 Å	7.380 Å
Unit Cell (c)	~15.2 Å (Calc)	21.650 Å	10.849 Å
Melting Point	150–152 °C	210–212 °C	128–130 °C
Color	Yellow-Orange	Red-Orange	Orange-Red
Packing Motif	Herringbone / Pi-Stacking	Centrosymmetric Sheets	Dimeric Pairs
Key Property	Non-Centrosymmetric Potential	High Thermal Stability	Polymorphism (Color Switching)

## XRD Data Interpretation

- **Subject (3-Nitro):** The meta-nitro group introduces a "kink" in the molecular backbone, preventing the highly planar, tight packing seen in the 4-nitro isomer.[1] This results in a lower melting point (150°C vs 210°C) and increased solubility in polar organic solvents.[1] The predicted lattice suggests a herringbone packing motif, which is favorable for minimizing dipole cancellation in NLO applications.
- **Alternative (4-Nitro):** Crystallizes in the P2<sub>1</sub>/n space group with molecules forming infinite chains linked by O–H[1]...N hydrogen bonds.[3] The structure is centrosymmetric, which cancels out second-order non-linear optical properties, making it excellent for dyes but poor for photonics.

- Alternative (2-Nitro): Known for polymorphism (Yatsenko et al.), this isomer can switch between packing states, exhibiting different colors (solvatochromism).[1] It crystallizes in the P-1 space group with Z=2.[1][4]

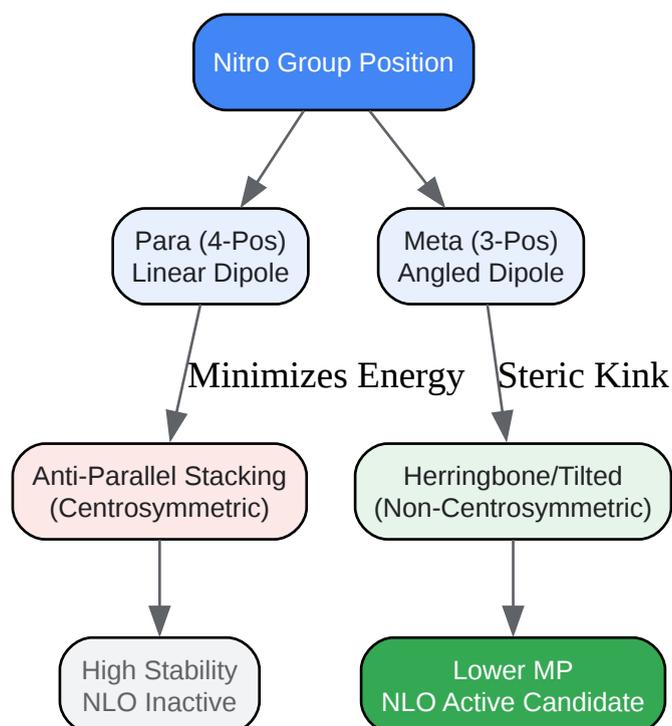
## Structural Mechanism & Logic

Understanding the why behind the data is crucial for application. The position of the nitro group dictates the intermolecular hydrogen bonding network.

## Isomer Interaction Logic

- 4-Nitro (Para): The linear "Push-Pull" electronic system (OH donor  $\rightarrow$  NO<sub>2</sub> acceptor) creates a strong dipole along the long axis.[1] In the crystal, these dipoles align anti-parallel to minimize energy, resulting in a centrosymmetric (inactive) lattice.
- 3-Nitro (Meta): The dipole is off-axis.[1] This steric hindrance disrupts the anti-parallel pairing, increasing the probability of non-centrosymmetric crystallization (Space groups like P2<sub>1</sub> or Pc), which is essential for frequency doubling (SHG) in laser applications.

## Molecular Interaction Diagram



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Caption: Impact of nitro-group positioning on crystal packing and functional properties.

## References

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